molecular formula C11H15N3O2 B13797109 Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione, 5,6,7,8-tetrahydro-3-methyl-6-(2-propenyl)-(9CI)

Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione, 5,6,7,8-tetrahydro-3-methyl-6-(2-propenyl)-(9CI)

Cat. No.: B13797109
M. Wt: 221.26 g/mol
InChI Key: OKDNBSVJSIFXHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione, 5,6,7,8-tetrahydro-3-methyl-6-(2-propenyl)-(9CI) is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring. It has garnered significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione, 5,6,7,8-tetrahydro-3-methyl-6-(2-propenyl)-(9CI) typically involves the cyclization of appropriate precursors. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione, 5,6,7,8-tetrahydro-3-methyl-6-(2-propenyl)-(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-chloroperbenzoic acid can introduce oxygen-containing functional groups, while reduction with sodium borohydride can convert carbonyl groups to alcohols.

Mechanism of Action

The mechanism of action of pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione, 5,6,7,8-tetrahydro-3-methyl-6-(2-propenyl)-(9CI) involves its interaction with specific molecular targets. For

Properties

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

3-methyl-6-prop-2-enyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C11H15N3O2/c1-3-5-14-6-4-9-8(7-14)10(15)13(2)11(16)12-9/h3H,1,4-7H2,2H3,(H,12,16)

InChI Key

OKDNBSVJSIFXHK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(CCN(C2)CC=C)NC1=O

Origin of Product

United States

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